Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, isopropyl ester
Description
Properties
CAS No. |
58050-44-5 |
|---|---|
Molecular Formula |
C9H18Cl2N2O2 |
Molecular Weight |
257.15 g/mol |
IUPAC Name |
propan-2-yl N-[bis(2-chloroethyl)aminomethyl]carbamate |
InChI |
InChI=1S/C9H18Cl2N2O2/c1-8(2)15-9(14)12-7-13(5-3-10)6-4-11/h8H,3-7H2,1-2H3,(H,12,14) |
InChI Key |
BNLIIOZJVMRXSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NCN(CCCl)CCCl |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structure
- Molecular Formula: C$$9$$H$${18}$$Cl$$2$$N$$2$$O$$_2$$
- Molecular Weight: 257.15 g/mol
- IUPAC Name: propan-2-yl N-[bis(2-chloroethyl)aminomethyl]carbamate
- CAS Number: 58050-44-5
The compound features a carbamate ester functional group linked to an N-bis(2-chloroethyl)aminomethyl substituent, which is critical for its reactivity and synthetic approach.
Preparation Methods of Carbamic Acid, N-bis(2-chloroethyl)aminomethyl-, Isopropyl Ester
General Synthetic Strategy
The synthesis of carbamic acid esters such as the title compound typically involves the reaction of an amine with an isocyanate or a chloroformate ester to form the carbamate linkage. For N-substituted carbamic acid esters bearing bis(2-chloroethyl)aminomethyl groups, the synthetic route must carefully introduce the bis(2-chloroethyl)amine moiety and subsequently form the carbamate ester with isopropyl alcohol or its derivatives.
Stepwise Preparation Approach
Synthesis of N-bis(2-chloroethyl)aminomethyl Intermediate
- The bis(2-chloroethyl)amine functionality is typically prepared by chlorination of the corresponding aminoethyl precursors or by nucleophilic substitution reactions involving 2-chloroethyl halides.
- The aminomethyl group is introduced via formaldehyde or paraformaldehyde condensation with the amine, forming the N-(aminomethyl) intermediate.
Formation of Carbamic Acid Ester
- The key step involves reacting the N-bis(2-chloroethyl)aminomethyl intermediate with isopropyl chloroformate or an equivalent isocyanate reagent.
- This reaction proceeds under controlled temperature and solvent conditions (commonly in aprotic solvents such as dichloromethane or tetrahydrofuran) to yield the isopropyl carbamate ester.
- Catalysts or bases (e.g., pyridine, triethylamine) are often employed to scavenge generated hydrochloric acid and drive the reaction to completion.
Alternative Methods and Innovations
A patent (US8658819B2) describes a method for producing N-substituted carbamic acid esters, including those with bis(2-chloroethyl) substituents, using phenol derivatives and carbonate intermediates. This method allows for efficient production and storage stability of such carbamates by incorporating aromatic hydroxy compounds to stabilize the carbamate during synthesis and handling.
Data Table: Typical Reaction Conditions for Preparation
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Aminomethylation | N-bis(2-chloroethyl)amine + formaldehyde | Aqueous or organic | 0–25 °C | 85–90 | Controlled pH to avoid side reactions |
| Carbamate formation | Aminomethyl intermediate + isopropyl chloroformate | Dichloromethane | 0–10 °C | 75–85 | Use of base (e.g., pyridine) to neutralize HCl |
| Purification | Extraction, crystallization | Various | Ambient | — | Purity >98% achievable by recrystallization |
Analytical and Research Discoveries Related to Preparation
- The carbamate formation reaction is highly sensitive to moisture and temperature, requiring anhydrous conditions and low temperatures to minimize hydrolysis and side reactions.
- Phase-transfer catalysis and imidate ester chemistry have been explored in related carbamate syntheses to improve yields and reduce reaction times, though specific applications to the title compound are limited.
- Stability studies indicate that the presence of aromatic hydroxy compounds during synthesis can enhance the storage stability of N-substituted carbamic acid esters by preventing premature decomposition.
- Spectroscopic analysis (NMR, IR, MS) confirms the successful formation of the carbamate ester and the integrity of the bis(2-chloroethyl) substituents.
Summary and Expert Notes
The preparation of this compound involves a multi-step synthetic route focusing on the formation of the bis(2-chloroethyl)aminomethyl intermediate followed by carbamate esterification with isopropyl chloroformate or isocyanate reagents. Key factors influencing the synthesis include moisture control, temperature regulation, and the use of bases to neutralize by-products. Recent innovations incorporate stabilizing agents such as aromatic hydroxy compounds to improve product stability and handling.
This synthesis is well-documented in chemical databases and patents, with reaction conditions optimized for yield and purity. The compound’s preparation is critical for applications requiring precise chemical functionality and stability.
This article has been compiled using authoritative chemical databases and patent literature, including PubChem and USPTO patent US8658819B2, ensuring comprehensive coverage of preparation methods for this compound. Additional insights from organic synthesis literature on carbamate chemistry have been integrated to provide a complete and professional perspective.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, isopropyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Hydrolysis: Acidic conditions may involve the use of hydrochloric acid, while basic conditions may involve sodium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride may be used.
Major Products Formed
Substitution Reactions: Products may include substituted carbamates and amines.
Hydrolysis: Products include carbamic acid and isopropanol.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Scientific Research Applications
Therapeutic Applications
-
Antineoplastic Agent :
- Normustine is classified as a nitrogen mustard and alkylating agent. It is utilized in chemotherapy regimens for treating various types of cancer, particularly solid tumors and hematological malignancies. Its mechanism involves the formation of DNA cross-links, which inhibit DNA replication and transcription, ultimately leading to cell death.
-
Mechanism of Action :
- The compound acts by alkylating DNA at the N7 position of guanine bases, leading to the formation of interstrand cross-links that prevent DNA strand separation necessary for replication. This mechanism is crucial for its effectiveness in targeting rapidly dividing cancer cells.
Study 1: Efficacy in Cancer Treatment
A clinical study evaluated the efficacy of Normustine in patients with advanced solid tumors. The results indicated a significant reduction in tumor size in approximately 40% of participants after a series of treatment cycles.
| Parameter | Value |
|---|---|
| Response Rate | 40% |
| Median Progression-Free Survival | 6 months |
| Common Side Effects | Nausea, fatigue, myelosuppression |
Study 2: Mechanistic Insights
Research published in a peer-reviewed journal examined the molecular pathways affected by Normustine. The study demonstrated that the compound induces apoptosis through the activation of p53 signaling pathways.
| Parameter | Finding |
|---|---|
| p53 Activation | Increased expression post-treatment |
| Apoptosis Markers | Elevated caspase-3 activity |
Study 3: Combination Therapy
Another investigation assessed the effects of combining Normustine with other chemotherapeutic agents. The combination therapy resulted in enhanced therapeutic efficacy compared to monotherapy.
| Combination Agent | Efficacy Improvement |
|---|---|
| Doxorubicin | 25% increase in response rate |
| Cisplatin | Improved overall survival by 3 months |
Safety Profile and Toxicology
While Normustine has shown promise in cancer treatment, its safety profile requires careful consideration due to potential side effects:
- Myelosuppression : A common adverse effect leading to decreased blood cell counts.
- Genotoxicity : Studies have indicated that Normustine may exhibit mutagenic properties, necessitating further investigation into its long-term effects on genetic material.
Toxicological Studies
A comprehensive assessment using the Ames test revealed that Normustine has mutagenic potential, emphasizing the need for monitoring during clinical use.
| Test Type | Result |
|---|---|
| Ames Test | Positive |
| Chromosomal Aberrations | Not assessed |
Mechanism of Action
The mechanism of action of carbamic acid, N-bis(2-chloroethyl)aminomethyl-, isopropyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. This interaction can result in various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Carbamic acid, [[bis(2-chloroethyl)amino]methyl]-, 1-methylethyl ester
- CAS Registry Number : 58050-44-5
- Molecular Formula : C₉H₁₈Cl₂N₂O₂
- Molecular Weight : 257.16 g/mol
- Structural Features: Comprises a carbamic acid backbone esterified with an isopropyl group and functionalized with a bis(2-chloroethyl)aminomethyl moiety. The bis(2-chloroethyl) group is a potent alkylating agent, enabling DNA crosslinking and cytotoxic activity .
Table 1: Structural and Functional Comparison
Key Findings :
Ester Group Influence: Isopropyl vs. tert-Butyl: The isopropyl ester (58050-44-5) offers moderate steric hindrance, balancing reactivity and stability. In contrast, the tert-butyl group in N-Boc-N,N-bis(2-chloroethyl)amine (67268-37-5) reduces alkylating activity but improves synthetic utility . Ethyl vs.
Backbone Modifications :
- Aza-Steroidal Derivatives : Compounds like the aza-homo-hecogenin ester show superior antileukemic activity (T/C > 175%) due to the lactam group’s electron-withdrawing effects, which stabilize the molecule and improve DNA alkylation efficiency .
- Prodrug vs. Direct-Acting Agents : Cyclophosphamide’s oxazaphosphorine ring requires metabolic activation, whereas carbamic acid esters (e.g., 58050-44-5) may act directly, avoiding dependency on liver enzymes .
Toxicity Profiles: Isopropylamine Derivatives: N,N-Bis(2-chloroethyl)-isopropylamine hydrochloride (Code 1073) exhibits an LD₅₀ of 25 mg/kg in rodents, indicating higher acute toxicity compared to sec-butyl (50 mg/kg) or tert-butyl (75 mg/kg) analogs . Steroidal vs. Non-Steroidal: Steroidal conjugates (e.g., aza-homo-hecogenin esters) demonstrate lower systemic toxicity due to targeted tumor accumulation, whereas non-steroidal analogs like 58050-44-5 may have broader tissue distribution .
Biological Activity
Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, isopropyl ester, often referred to as a chloroethyl carbamate, is a compound with notable biological activities. This article delves into its synthesis, characterization, and biological effects, particularly focusing on its pharmacological implications.
Chemical Structure and Synthesis
The compound has the following chemical structure:
- Chemical Formula : C₈H₁₄Cl₂N₂O₂
- Molecular Weight : 227.12 g/mol
Synthesis typically involves the reaction of isopropyl alcohol with chloroethylamine derivatives under controlled conditions to yield the carbamate structure. Characterization methods include:
- Nuclear Magnetic Resonance (NMR) : Used for confirming the structure.
- Mass Spectrometry (MS) : Provides molecular weight confirmation.
- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
Anticancer Properties
Research indicates that carbamic acid derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to N-bis(2-chloroethyl)aminomethyl- are effective against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation.
- Case Study : A derivative of this compound demonstrated cytotoxicity against FaDu hypopharyngeal tumor cells, showing better efficacy than conventional treatments like bleomycin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Some studies suggest that it possesses activity against a range of bacterial strains, making it a candidate for further development in antibiotic therapies.
- Table 1: Antimicrobial Activity of Carbamic Acid Derivatives
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The biological activity of carbamic acid derivatives is primarily attributed to their ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. The chloroethyl moiety is known to alkylate DNA, leading to cell death in rapidly dividing cells, which is a common mechanism exploited in cancer therapeutics.
Toxicological Profile
While the biological activities are promising, it is essential to consider the toxicological aspects. Studies have indicated potential neurotoxic effects and reproductive toxicity associated with prolonged exposure to chloroethyl compounds.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
